Cas no 1376711-78-2 (10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde)

10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde structure
1376711-78-2 structure
Product name:10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
CAS No:1376711-78-2
MF:C10H3BrO2S2
Molecular Weight:299.163619279861
CID:6491607
PubChem ID:86812357

10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
    • 4H-Cyclopenta[2,1-b:3,4-b']dithiophene-2-carboxaldehyde, 6-bromo-4-oxo-
    • 6"-bromo-4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one-2-carbaldehyde
    • 10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
    • インチ: 1S/C10H3BrO2S2/c11-7-2-6-8(13)5-1-4(3-12)14-9(5)10(6)15-7/h1-3H
    • InChIKey: CEJIJBXVXQCDFU-UHFFFAOYSA-N
    • SMILES: C12C3SC(Br)=CC=3C(=O)C=1C=C(C=O)S2

じっけんとくせい

  • 密度みつど: 1.972±0.06 g/cm3(Predicted)
  • Boiling Point: 499.7±45.0 °C(Predicted)

10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-188735-1.0g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
1g
$0.0 2023-06-01
Enamine
EN300-188735-0.05g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
0.05g
$524.0 2023-09-18
Enamine
EN300-188735-1g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
1g
$1971.0 2023-09-18
Enamine
EN300-188735-10g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
10g
$8480.0 2023-09-18
Enamine
EN300-188735-5g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
5g
$5719.0 2023-09-18
Enamine
EN300-188735-2.5g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
2.5g
$3865.0 2023-09-18
Enamine
EN300-188735-0.5g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
0.5g
$1539.0 2023-09-18
Enamine
EN300-188735-0.25g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
0.25g
$977.0 2023-09-18
Enamine
EN300-188735-0.1g
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
1376711-78-2
0.1g
$684.0 2023-09-18

10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde 関連文献

10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehydeに関する追加情報

Introduction to 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde (CAS No. 1376711-78-2)

The compound 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde (CAS No. 1376711-78-2) represents a fascinating molecule in the realm of synthetic chemistry and pharmaceutical research. Its intricate tetracyclic structure, characterized by multiple rings and functional groups, makes it a valuable scaffold for exploring novel bioactive entities. This introduction delves into the structural features, synthetic pathways, and potential applications of this compound, emphasizing its relevance in contemporary medicinal chemistry.

The molecular framework of 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is a testament to the ingenuity of organic synthesis. The presence of a bromine substituent at the 10-position and a carbonyl group at the 7-position introduces unique reactivity patterns that can be exploited for further derivatization. Additionally, the dithiatricyclic core provides a rigid scaffold that can mimic natural products and biological targets with high specificity.

Recent advancements in computational chemistry have enabled the rational design of such complex molecules. By leveraging molecular modeling techniques, researchers can predict the binding modes of 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde to various biological receptors. This has spurred interest in its potential as an intermediate in drug discovery programs targeting neurological disorders and inflammatory conditions.

The synthesis of this compound involves multi-step reactions that showcase the mastery of modern synthetic methodologies. Key steps include cyclization reactions to form the dithiatricyclic core, followed by functional group interconversions to introduce the bromine and carbonyl moieties. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex tetracyclic system with high regioselectivity.

In the context of drug development, 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde has garnered attention for its ability to modulate enzyme activity and receptor binding affinity. Preliminary studies suggest that derivatives of this compound exhibit potent inhibitory effects on enzymes implicated in cancer progression and neurodegenerative diseases. The bromine atom serves as a handle for further chemical modifications via Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions.

The versatility of this scaffold is further highlighted by its incorporation into libraries of heterocyclic compounds designed for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds with therapeutic potential before extensive optimization efforts are undertaken. The structural complexity of 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde ensures that it occupies a unique chemical space within these libraries.

Future research directions may explore the pharmacological properties of analogs derived from 10-bromo-7-oxo-3,11-dithiatricyclo6.3.0.0,2,6undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde using structure-based drug design principles. By integrating experimental data with computational predictions

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